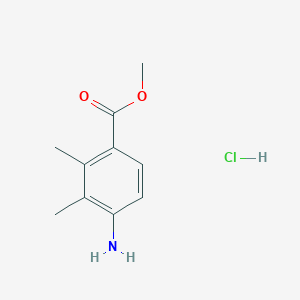![molecular formula C10H17F2NO B13511522 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine](/img/structure/B13511522.png)
9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Difluoro-1-oxaspiro[55]undecan-4-amine is a spirocyclic compound characterized by the presence of a spiro center, where two rings are connected through a single atom This compound is notable for its unique structural features, which include a fluorinated spirocyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction is often carried out under acidic conditions, using reagents such as formaldehyde and an alkene .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of more efficient catalysts or alternative reaction conditions that are scalable. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The fluorinated spirocyclic structure can enhance binding affinity and selectivity, making it a potent inhibitor or activator of certain pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Difluoro-1-azaspiro[5.5]undecane: Similar in structure but with an azaspiro center instead of an oxaspiro center.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms in the ring structure, offering different reactivity and applications.
9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one:
Uniqueness
9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine is unique due to its specific combination of fluorine atoms and spirocyclic structure. This combination can enhance its stability, reactivity, and binding affinity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H17F2NO |
|---|---|
Poids moléculaire |
205.24 g/mol |
Nom IUPAC |
9,9-difluoro-1-oxaspiro[5.5]undecan-4-amine |
InChI |
InChI=1S/C10H17F2NO/c11-10(12)4-2-9(3-5-10)7-8(13)1-6-14-9/h8H,1-7,13H2 |
Clé InChI |
JHWIEZGICNBVDZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CCC(CC2)(F)F)CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




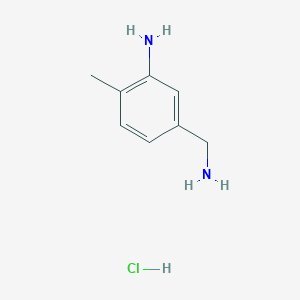

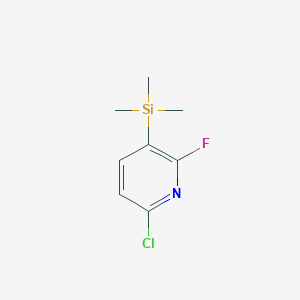
![3-[(Oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B13511477.png)
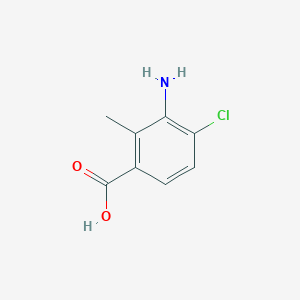
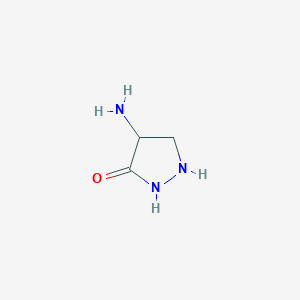

![rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)
![ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13511515.png)
![6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one](/img/structure/B13511526.png)

